6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine
Overview
Description
6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.37 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine is Mycobacterium tuberculosis H37Ra . This compound has been designed and synthesized for its anti-tubercular activity .
Mode of Action
Given its anti-tubercular activity, it likely interacts with essential proteins or enzymes in the mycobacterium tuberculosis, inhibiting their function and thus preventing the growth and proliferation of the bacteria .
Biochemical Pathways
Considering its anti-tubercular activity, it can be inferred that it disrupts the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to a significant anti-tubercular activity, making it a potential candidate for the development of new anti-tubercular drugs .
Biochemical Analysis
Biochemical Properties
6-{4-[(4-Methylpiperazin-1-yl)carbonyl]phenoxy}pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes such as cathepsin L2 and candidapepsin-2 . These interactions are primarily based on the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity. This inhibition can lead to various downstream effects, including alterations in protein degradation and processing.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the expression of pro-inflammatory cytokines such as TNF-α and IL-1β . Additionally, it has been observed to reduce cell migration and myeloperoxidase enzyme activity, indicating its potential anti-inflammatory properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with cathepsin L2 results in the inhibition of this enzyme, which is crucial for protein degradation . Additionally, docking studies have revealed that the compound’s molecular interactions are suitable for further development as a therapeutic agent .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, and its effects on cellular function have been observed over extended periods. For example, it has been found to maintain its inhibitory effects on enzymes and cytokine expression over time .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound exhibits significant therapeutic effects without causing toxicity . At higher doses, some adverse effects, such as reduced cell viability and increased cytotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, the compound undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . These metabolic processes result in the formation of several metabolites, which can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its therapeutic effects. The compound is transported via specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. For example, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes . Post-translational modifications and targeting signals are essential for its proper localization and function.
Properties
IUPAC Name |
[4-(5-aminopyridin-2-yl)oxyphenyl]-(4-methylpiperazin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-20-8-10-21(11-9-20)17(22)13-2-5-15(6-3-13)23-16-7-4-14(18)12-19-16/h2-7,12H,8-11,18H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPQTNFOCMRLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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